molecular formula C19H31NO3 B13804940 butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate CAS No. 53251-84-6

butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate

Cat. No.: B13804940
CAS No.: 53251-84-6
M. Wt: 321.5 g/mol
InChI Key: FXZFKDKFRLPXDC-UHFFFAOYSA-N
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Description

Butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate is a benzoate ester derivative featuring a dimethylaminoethoxy side chain, a methyl group at position 6, and an isopropyl group at position 3. The butyl ester group contributes to lipophilicity, which may influence membrane permeability and metabolic stability compared to shorter-chain esters like methyl or ethyl .

Properties

CAS No.

53251-84-6

Molecular Formula

C19H31NO3

Molecular Weight

321.5 g/mol

IUPAC Name

butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate

InChI

InChI=1S/C19H31NO3/c1-7-8-12-23-19(21)17-15(4)9-10-16(14(2)3)18(17)22-13-11-20(5)6/h9-10,14H,7-8,11-13H2,1-6H3

InChI Key

FXZFKDKFRLPXDC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C=CC(=C1OCCN(C)C)C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate typically involves the reaction of 2-(dimethylamino)ethanol with a suitable benzoic acid derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include dimethylaminoethanol and benzoic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in the presence of a catalyst to accelerate the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The ester linkage allows the compound to be hydrolyzed under physiological conditions, releasing active metabolites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

  • Dimethylaminoethoxy Group: The dimethylaminoethoxy side chain is shared with compounds in a 2023 European patent application (e.g., 7-[2-(dimethylamino)ethoxy]-2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) . This group is critical for solubility enhancement, particularly in acidic environments where the dimethylamino group can protonate to form a water-soluble salt.
  • Aromatic Substitutents: The methyl and isopropyl groups on the benzene ring introduce steric hindrance, which may affect binding interactions compared to simpler benzoates or heterocyclic systems (e.g., pyridopyrimidinones in the patent) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Predicted logP Solubility (mg/mL)
Butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate Butyl ester, dimethylaminoethoxy, isopropyl ~349.5 ~3.8 ~0.5 (neutral pH)
Methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylate Methyl ester, aryl, phenyl ~280.3 ~2.5 ~1.2 (neutral pH)
7-[2-(dimethylamino)ethoxy]-2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Dimethylaminoethoxy, pyrazolopyridine ~462.5 ~2.1 ~2.0 (acidic pH)

Table 2: Regulatory and Application Insights

Compound Name Regulatory Status (Example) Potential Application
This compound Not listed in 2023 EU/Global polymer regulations Drug intermediate, agrochemical
Polymers with butyl 2-propenoate Regulated under REACH (EU) Industrial coatings

Research Findings and Implications

  • Environmental Impact : Unlike regulated polymers in , the target compound’s smaller size and lack of polymerization may exempt it from stringent environmental policies .

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